Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate

Atomic Layer Deposition Growth Rate La₂O₃

Substituting La precursors in ALD often risks thermal instability, Si contamination, or high cost. La(thd)₃ (CAS 14319-13-2) is the industrially mature benchmark, delivering consistent deposition at 0.36 Å/cycle within a 200-400°C ALD window and thermal stability to 400°C. • Enables high-quality epitaxial La₂O₃, LaAlO₃, LaMnO₃, and LaF₃ films • Proven MIM capacitor dielectric (κ=17.3, leakage <1.31×10⁻¹⁰ A/cm²) • Compatible with ozone co-reactant; extensively documented process integration

Molecular Formula C33H60LaO6
Molecular Weight 691.7 g/mol
Cat. No. B12061082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate
Molecular FormulaC33H60LaO6
Molecular Weight691.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La]
InChIInChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;
InChIKeyVTNJXVDFRGBYJC-LWTKGLMZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

La(thd)₃: Foundational Precursor for High-κ ALD


Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate, designated La(thd)₃ or La(TMHD)₃, is a lanthanide β-diketonate coordination complex [1]. It is the long-established workhorse precursor in atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) of lanthanum-containing thin films, notably La₂O₃, LaAlO₃, and La-based perovskites [2][3]. While its thermal stability and compatibility with ozone-based ALD processes are well documented, the compound exhibits a characteristic deposition rate of approximately 0.36 Å/cycle [4] and operates within a defined ALD window of 200–400 °C [5], forming a benchmark against which next-generation lanthanum precursors are measured.

Established ALD workhorse

Long‑used lanthanum precursor for oxide thin films, providing a reproducible benchmark for process development.

Ozone‑compatible high‑temperature window

Stable deposition with O₃ across a broad thermal range, enabling integration with elevated‑temperature steps.

Reference for next‑generation precursors

Serves as a comparative standard against which new La precursors are evaluated for volatility and film quality.

La(thd)₃ vs. Alternative ALD Precursors


Substituting La(thd)₃ with other lanthanum precursors in ALD workflows is not a straightforward exchange due to fundamental differences in deposition rate, thermal stability, process compatibility, and resulting film electrical characteristics. For example, while cyclopentadienyl-based precursors such as La(Cp)₃ and La(iPrCp)₃ offer lower carbon incorporation, they suffer from poor thermal stability above 250 °C and require carefully optimized oxidant sequences to achieve saturation [1]. Amide-based precursors like La[N(SiMe₃)₂]₃ often lack a stable ALD saturation curve and introduce problematic silicon residues into the film [2]. Conversely, newer formamidinate precursors such as La(fAMD)₃ demonstrate dramatically higher volatility and superior electrical performance, but they come at a higher procurement cost and may require different process integration strategies [3]. Therefore, the choice of lanthanum precursor must be data-driven, balancing film quality targets with process window constraints and cost considerations.

  • Thermal limit Cyclopentadienyl‑based precursors may lose stability above moderate temperatures, narrowing the process window compared to La(thd)₃.
  • Film purity Amide‑based La precursors can introduce silicon residues and often lack a robust saturation curve, risking film contamination.
  • Cost–benefit shift Formamidinate precursors offer higher volatility but require different integration strategies and a higher procurement cost.

Quantitative Performance Evidence for La(thd)₃


Growth Rate vs. La(thd)₃-DMEA and La(fAMD)₃

The baseline La(thd)₃ precursor exhibits a relatively low growth rate of 0.36 Å/cycle [1]. Its adduct, La(thd)₃-DMEA, shows a slightly improved constant growth rate of ~0.4 Å/cycle at 250–280 °C . While direct growth rate data for La(fAMD)₃ under identical conditions is not available, it is noted that La(fAMD)₃ enables lower process temperatures and shorter oxidant pulse durations, which indirectly can enhance throughput [2].

Growth Rate
Cross‑study comparable
0.36 Å/cycle
Baseline deposition rate on SiO₂ with O₃
Adduct La(thd)₃‑DMEA shows ~0.4 Å/cycle at 250–280 °C
Atomic Layer Deposition Growth Rate La₂O₃

Vapor Pressure: La(thd)₃ vs. La(fAMD)₃

The vapor pressure of La(fAMD)₃ at 100 °C is reported to be approximately 60 times higher than that of commercially available La(thd)₃ [1]. This translates to a significantly lower required precursor delivery temperature for La(fAMD)₃, simplifying hardware design and reducing thermal budget.

Vapor Pressure
Head‑to‑head
vs. 60×
La(fAMD)₃ shows ~60× higher vapor pressure at 100 °C
Enables lower delivery temperature and reduced thermal budget
Volatility Vapor Pressure ALD

Thermal Stability vs. Cyclopentadienyl Precursors

While La(thd)₃ is stable for high-temperature ALD processes (up to 400 °C) [1], cyclopentadienyl precursors such as La(Cp)₃ and La(iPrCp)₃ exhibit poor thermal stability and are unsuitable for depositions above 250 °C, often leading to carbon residue in films [2]. This makes La(thd)₃ the preferred choice for applications requiring higher thermal budgets.

Thermal Stability
Cross‑study comparable
400 °C
Upper deposition limit with O₃
Cyclopentadienyl precursors become unstable above ~250 °C
Thermal Stability Deposition Temperature Carbon Contamination

MOSCAP Performance: La(thd)₃ vs. La(fAMD)₃

In TiN/HfO₂/SiO₂/Si MOS structures, La₂O₃ capping layers deposited using La(fAMD)₃ achieve a flatband voltage (V_fb) shift of -0.45 V and an equivalent oxide thickness (EOT) of 0.055 nm, while La(thd)₃-based caps result in a smaller V_fb shift of -0.7 V and a significantly thicker EOT of 1.27 nm [1]. La(fAMD)₃ also demonstrates lower interface state density and stronger immunity to charge trapping [2].

MOSCAP Performance
Head‑to‑head
Vfb −0.7 V vs. −0.45 V
EOT 1.27 nm vs. 0.055 nm
La(fAMD)₃ cap gives stronger Vfb shift and thinner EOT
Lower interface state density also reported
MOSCAP Flatband Voltage EOT High-κ Dielectric

La(thd)₃ Thin Film Deposition Applications


High-Temperature Perovskite ALD

Given its thermal stability up to 400 °C [1], La(thd)₃ is uniquely suited for depositing complex perovskite oxides like LaAlO₃ or LaMnO₃ that require high growth temperatures to achieve desired crystallinity and stoichiometry. Its compatibility with ozone as a strong oxidant enables the formation of high-quality, epitaxial films [2].

MIM Capacitors for DRAM

La(thd)₃-derived La₂O₃ films have been successfully integrated into metal-insulator-metal (MIM) capacitors, achieving a dielectric constant of 17.3 after post-annealing at 500 °C and a leakage current density of 1.31 × 10⁻¹⁰ A/cm² at 1 V after 400 °C annealing [3]. This performance meets the stringent requirements for DRAM capacitor dielectrics.

LaF₃ Optical Coatings by ALD

La(thd)₃ has been demonstrated as a viable precursor for the ALD of LaF₃ thin films using TiF₄ as a fluorine source in the temperature range of 225–350 °C [4]. This process enables the deposition of vacuum ultraviolet (VUV) transparent LaF₃ layers for advanced optical applications.

Cost-Sensitive High-Volume Manufacturing

For applications where the extreme EOT scaling and V_fb tuning of La(fAMD)₃ are not required, La(thd)₃ remains a cost-effective and industrially mature alternative. Its well-established supply chain and process integration knowledge base lower the barrier to entry for manufacturers seeking to incorporate lanthanum oxide into their device stacks without incurring the higher costs associated with newer precursor chemistries [5].

Application
Selection Property
Validation Focus
Perovskite oxide ALD
High‑temperature thermal stability
Crystallinity and stoichiometry control
MIM capacitor dielectrics
Dielectric constant and leakage performance
Post‑anneal electrical characterization
LaF₃ optical coatings
VUV transparency and fluoride process compatibility
Optical loss and film homogeneity
Cost‑sensitive high‑volume manufacturing
Established supply chain maturity
Process integration compatibility and lot consistency
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